3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
Description
The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (hereafter referred to as the target compound) is a chromen-4-one derivative characterized by a flavonoid-like scaffold. Key structural features include:
- A chromen-4-one core with a hydroxyl group at position 5.
- A 3,4-dimethoxyphenyl substituent at position 2.
- An 8-[(2-methylpiperidin-1-yl)methyl] group, introducing a nitrogen-containing heterocycle.
Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)13-18-20(26)9-8-17-23(27)19(14-30-24(17)18)16-7-10-21(28-2)22(12-16)29-3/h7-10,12,14-15,26H,4-6,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIUJVGTIDNYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a member of the flavonoid family, which has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a chromenone backbone, which is characteristic of many biologically active flavonoids. The presence of methoxy groups and a piperidine moiety is believed to enhance its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the growth of various cancer cell lines, including Mia PaCa-2 and PANC-1, by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 10.5 | Induces apoptosis via caspase activation |
| PANC-1 | 12.0 | Cell cycle arrest at G1 phase |
| HepG2 | 15.3 | Inhibition of PI3K/Akt signaling |
Antimicrobial Activity
In terms of antimicrobial efficacy, the compound has been evaluated against various pathogens. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacterial |
| Candida albicans | 16 | Fungal |
| Escherichia coli | >64 | Bacterial |
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Studies have reported that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- In Vivo Study on Cancer : A recent study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested for its effectiveness against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a marked improvement in symptoms compared to those receiving standard care.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-[(2-methylpiperidin-1-yl)methyl] group distinguishes the target compound from analogs with alternative nitrogen-containing substituents:
Notes:
Substituent Variations at Position 3
The 3,4-dimethoxyphenyl group in the target compound contrasts with analogs bearing halogenated or alkylated aryl groups:
Functional Implications :
- Electron-withdrawing groups (e.g., Cl, CF₃) can modulate electronic effects on the chromen-4-one core, influencing redox properties or binding to electron-rich targets.
- Benzodioxane or phenoxy groups (e.g., ) may enhance interactions with hydrophobic binding pockets.
Physicochemical Data
- Melting Points : Piperidine-based derivatives generally exhibit higher melting points (195–260°C) than piperazine analogs, reflecting differences in crystallinity .
- Solubility : The hydroxyl group at position 7 enhances aqueous solubility, but bulky substituents (e.g., trifluoromethyl) counteract this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
